3H-Indol-2-amine, 3-methyl-3-phenyl-
CAS No.: 61352-06-5
Cat. No.: VC15960214
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61352-06-5 |
|---|---|
| Molecular Formula | C15H14N2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3-methyl-3-phenylindol-2-amine |
| Standard InChI | InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14(15)16/h2-10H,1H3,(H2,16,17) |
| Standard InChI Key | OQRHPYXVHAOJKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Stereoelectronic Features
The compound’s structure consists of an indole core modified at the C3 position with a geminal methyl-phenyl group, creating a sterically congested quaternary carbon center. The 2-amino group and adjacent N-oxide moiety (as indicated by the IUPAC name 1-hydroxy-3-methyl-3-phenylindol-2-imine) introduce polar functionality, enabling hydrogen bonding and dipole interactions . The planar indole aromatic system (10 π-electrons) conjugates with the imine group, while the methyl and phenyl substituents induce torsional strain, as evidenced by the limited rotatable bond count (2) .
Spectroscopic Characterization
Key structural insights derive from computed descriptors:
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InChIKey: WBACEUYMLUYFCP-UHFFFAOYSA-N
The presence of both electron-donating (methyl) and electron-withdrawing (N-oxide) groups creates a push-pull electronic system, potentially altering absorption and emission profiles compared to simpler indoles.
Physicochemical Parameters
Critical properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 53.7 Ų |
The moderate lipophilicity (XLogP3 = 2.9) suggests balanced membrane permeability, while the polar surface area indicates potential bioavailability challenges for drug development .
Synthetic Methodologies and Reaction Pathways
Direct Functionalization Strategies
While no explicit synthesis is documented for 3H-Indol-2-amine, 3-methyl-3-phenyl-, analogous routes for C3-aminated indoles provide methodological templates. A breakthrough approach involves:
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Spirocyclization: Reacting indoles with nitrostyrenes using H₃PO₃ to form spiro-isoxazoline intermediates .
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Microwave-Assisted Amination: Treating intermediates with hydrazine hydrate under microwave irradiation (200°C, 15 min) to extrude benzonitrile and yield unprotected 3-aminoindoles .
For this compound, adapting the protocol would require:
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Starting material: 2-phenylindole derivative
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Nitrostyrene coupling partner: β-nitrostyrene with methyl substituents
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Post-cyclization reduction/hydrolysis to install the N-oxide group
Mechanistic Considerations
The proposed amination mechanism involves:
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Imination: Condensation of the spiro-isoxazoline intermediate with hydrazine
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Cyano Group Extrusion: Elimination of phenylacetonitrile driven by aromatization
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Tautomerization: Formation of the thermodynamically stable 3-aminoindole
Critical to achieving the N-oxide functionality is the oxidation state of the intermediate, likely introduced via post-amination oxidation or through the use of pre-oxidized nitrostyrene derivatives.
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Substituent Effects
Comparing with 3-ethyl-3-phenyl-3H-indol-2-amine (CID 2825103) reveals:
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Increased Lipophilicity: XLogP3 rises from 2.9 to 3.2 with ethyl substitution
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Enhanced Steric Bulk: Rotatable bonds increase from 2 to 3, impacting conformational flexibility
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Molecular Weight: +14.03 g/mol difference (236.31 vs. 238.28 g/mol)
These changes significantly alter solubility profiles and potential binding interactions in biological systems.
N-Oxide vs. Amine Functionality
The presence of the N-oxide group in 3H-Indol-2-amine, 3-methyl-3-phenyl- versus the simpler amine in its ethyl analog introduces:
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Polarity Increase: Enhanced hydrogen bonding capacity (3 acceptors vs. 1)
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Redox Activity: Potential for serving as electron transfer mediator
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Metabolic Implications: N-oxides often represent Phase I metabolites of tertiary amines
Challenges and Future Directions
Synthetic Optimization Needs
Current limitations include:
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Multi-step sequences requiring protection/deprotection
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Low yields in N-oxide installation steps
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Scalability issues with microwave-assisted reactions
Computational Modeling Opportunities
Molecular dynamics simulations could:
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Map the compound’s conformational landscape
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Predict binding affinities to biological targets
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Guide design of derivatives with improved pharmacokinetics
Biological Screening Priorities
Key assays should evaluate:
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Cytochrome P450 inhibition potential
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Blood-brain barrier permeability
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Antimicrobial activity against Gram-positive pathogens
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